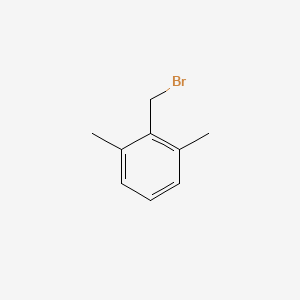

2,6-Dimethylbenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-4-3-5-8(2)9(7)6-10/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRARXVEBZQEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90552720 | |

| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83902-02-7 | |

| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83902-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90552720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(bromomethyl)-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethylbenzyl Bromide: Chemical Properties and Reactivity

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of 2,6-Dimethylbenzyl bromide, a key reagent in various synthetic applications.

Chemical Properties

This compound is a substituted aromatic halide. Its physical and chemical properties are summarized below.

Data Presentation: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Br | [1][2] |

| Molecular Weight | 199.09 g/mol | [1][2] |

| CAS Number | 83902-02-7 | [1] |

| Melting Point | 37.5-38.5 °C | [1] |

| Boiling Point | 237.8±9.0 °C (Predicted) | [1] |

| Density | 1.314±0.06 g/cm³ (Predicted) | [1] |

| Solubility | Chloroform (Slightly) | [1] |

| Appearance | Not explicitly stated, but related compounds are light yellow to brown solids or oils. | [3][4] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C.[1] | [1] |

Reactivity and Synthetic Applications

This compound is a versatile reagent primarily utilized in nucleophilic substitution reactions. The bromine atom is a good leaving group, and the benzylic carbon is susceptible to nucleophilic attack.

The primary mode of reactivity for this compound is the SN2 (Substitution, Nucleophilic, Bimolecular) reaction.[5][6] In this one-step mechanism, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion.[6][7] The steric hindrance from the two ortho-methyl groups can influence the reaction rate compared to less substituted benzyl bromides.

This reactivity makes it a valuable building block in organic synthesis. For instance, it is used in the preparation of pyridazine derivatives that act as glutamate transporter EAAT2 activators and in the synthesis of spinosyns, which have insecticidal activity.[1][8][9]

In principle, this compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 2,6-dimethylbenzylmagnesium bromide.[10] This organometallic reagent would serve as a potent nucleophile and strong base, useful for forming new carbon-carbon bonds.[10] However, the formation of Grignard reagents from benzyl halides can sometimes be complicated by side reactions.

Experimental Protocols

A common synthetic route to this compound starts from 2,6-dimethylbenzoic acid.[11]

Step 1: Reduction of 2,6-Dimethylbenzoic Acid to 2,6-Dimethylbenzyl Alcohol

-

Reagents: 2,6-Dimethylbenzoic acid, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF).

-

Procedure: A solution of 2,6-dimethylbenzoic acid in anhydrous THF is added dropwise to a stirred suspension of LiAlH₄ in THF under an inert atmosphere (e.g., nitrogen or argon) at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and aqueous base. The resulting solid is filtered off, and the organic filtrate is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield 2,6-dimethylbenzyl alcohol.

Step 2: Bromination of 2,6-Dimethylbenzyl Alcohol

-

Reagents: 2,6-Dimethylbenzyl alcohol, Phosphorus tribromide (PBr₃), Pyridine, Diethyl ether.

-

Procedure: To a solution of 2,6-dimethylbenzyl alcohol and a small amount of pyridine in anhydrous diethyl ether at -78°C under an inert atmosphere, PBr₃ is added dropwise. The reaction mixture is stirred and allowed to slowly warm to room temperature. Upon completion, the reaction is quenched with water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford this compound.[11]

This protocol outlines a general procedure for reacting this compound with a generic nucleophile (Nu⁻).

-

Reagents: this compound, a suitable nucleophile (e.g., sodium azide, sodium cyanide, an alkoxide), a polar aprotic solvent (e.g., DMF, DMSO, or acetone).

-

Procedure: To a solution of the nucleophile in the chosen solvent, a solution of this compound in the same solvent is added dropwise at room temperature. The reaction mixture is stirred for a period determined by monitoring the reaction's progress via Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over an anhydrous salt, and concentrated under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[4]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation.

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

First Aid: In case of skin contact, immediately remove all contaminated clothing and rinse the skin with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[3] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] It is recommended to store under an inert atmosphere at 2-8°C.[1]

Visualizations

The following diagrams illustrate key processes involving this compound.

References

- 1. This compound CAS#: 83902-02-7 [m.chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. bartleby.com [bartleby.com]

- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. This compound | 83902-02-7 [chemicalbook.com]

- 9. This compound CAS#: 83902-02-7 [amp.chemicalbook.com]

- 10. 格氏试剂 [sigmaaldrich.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,6-Dimethylbenzyl Bromide from 2,6-Dimethyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,6-dimethylbenzyl bromide from 2,6-dimethyltoluene. This compound is a key intermediate in the synthesis of various pharmacologically active molecules and other fine chemicals.[1][2] This document details the prevalent reaction mechanisms, offers specific experimental protocols, and presents quantitative data to assist researchers in the replication and optimization of these procedures.

Introduction: Synthetic Strategies

The synthesis of this compound from 2,6-dimethyltoluene primarily proceeds via a free-radical substitution reaction at the benzylic position. The methyl groups of the toluene derivative are activated for radical attack, making this transformation efficient under the appropriate conditions. The two principal methods employed for this conversion are:

-

Direct Free-Radical Bromination: This is the most common and direct approach, typically utilizing N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator or under photochemical conditions.[3]

-

Oxidative Bromination: A greener and safer alternative that uses hydrobromic acid (HBr) in combination with an oxidizing agent, such as hydrogen peroxide (H₂O₂), often under photochemical conditions.[4][5][6]

While less direct, a two-step synthesis involving the oxidation of 2,6-dimethyltoluene to 2,6-dimethylbenzyl alcohol, followed by bromination with an agent like phosphorus tribromide (PBr₃), is also a viable route.

Reaction Mechanisms and Pathways

The core of the synthesis from 2,6-dimethyltoluene is a free-radical chain reaction. The process can be broken down into three key stages: initiation, propagation, and termination.

Free-Radical Bromination Pathway

The generally accepted mechanism for benzylic bromination using NBS and a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide is illustrated below.[3]

References

- 1. This compound CAS#: 83902-02-7 [m.chemicalbook.com]

- 2. This compound | 83902-02-7 [chemicalbook.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Benzylic Bromination of 2,6-Dimethyltoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the benzylic bromination of 2,6-dimethyltoluene. This reaction is a cornerstone of synthetic organic chemistry, enabling the introduction of bromine atoms onto the methyl groups, which serve as versatile handles for further functionalization in the development of pharmaceutical agents and other high-value chemical entities. The core of this process lies in a free-radical chain mechanism, typically initiated by light or a radical initiator, with N-bromosuccinimide (NBS) being a common and selective brominating agent. This document will delve into the intricacies of this mechanism, provide detailed experimental procedures, and present quantitative data to aid in the design and optimization of this critical transformation.

Core Mechanism: A Free-Radical Chain Reaction

The benzylic bromination of 2,6-dimethyltoluene proceeds through a well-established free-radical chain mechanism. This process is characterized by its selectivity for the benzylic positions due to the resonance stabilization of the resulting benzylic radical intermediate. The reaction can be dissected into three key stages: initiation, propagation, and termination.

Initiation: The reaction is triggered by the homolytic cleavage of the bromine source to generate bromine radicals (Br•).[1] When using N-bromosuccinimide (NBS), this initiation step is often facilitated by a radical initiator such as azobisisobutyronitrile (AIBN) or by photochemical means (e.g., UV light).[2][3] The relatively weak N-Br bond in NBS allows for the controlled, low-concentration generation of bromine radicals, which is crucial for selectivity.[4]

Propagation: This stage consists of a two-step cycle that consumes the reactants and forms the desired product while regenerating the bromine radical.

-

Hydrogen Abstraction: A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2,6-dimethyltoluene. This is the rate-determining step and leads to the formation of a resonance-stabilized 2,6-dimethylbenzyl radical and hydrogen bromide (HBr).[5] The stability of this benzylic radical is a key factor driving the selectivity of the reaction for the benzylic C-H bonds over other C-H bonds in the molecule.

-

Bromine Abstraction: The newly formed benzylic radical then reacts with a molecule of the bromine source (either Br₂ generated in situ from the reaction of NBS with HBr, or another molecule of NBS) to yield the benzylic bromide product and a new bromine radical.[5][6] This new bromine radical can then participate in another hydrogen abstraction step, thus propagating the chain reaction.

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. This can occur through the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.[1]

Experimental Protocols

Detailed experimental procedures are critical for the successful and reproducible synthesis of brominated 2,6-dimethyltoluene derivatives. Below are representative protocols for mono- and di-bromination, adapted from literature procedures for structurally similar substrates.

Protocol 1: Selective Monobromination of a Toluene Derivative

This protocol is adapted from a procedure for the zirconium(IV) chloride-catalyzed benzylic bromination of toluene derivatives using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source.[5]

Materials:

-

2,6-Dimethyltoluene

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

-

Zirconium(IV) chloride (ZrCl₄)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Flame-dried glassware

-

Magnetic stirrer

-

Argon atmosphere setup

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, prepare a suspension of ZrCl₄ (10 mol%) in anhydrous CH₂Cl₂.

-

In a separate flask, dissolve 2,6-dimethyltoluene (1.0 equiv.) and DBDMH (0.5 equiv. for monobromination) in anhydrous CH₂Cl₂.

-

Add the solution of the substrate and DBDMH to the ZrCl₄ suspension at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-(bromomethyl)-6-methyltoluene.

Protocol 2: Synthesis of 3,5-Bis(bromomethyl)toluene

This protocol for a regioisomer provides insight into conditions that can favor di-bromination and can be adapted for 2,6-dimethyltoluene.[7]

Materials:

-

2,6-Dimethyltoluene

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

-

Radical initiator (e.g., AIBN or benzoyl peroxide)

-

Water

-

Ethyl acetate

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2,6-dimethyltoluene (1.0 equiv.) in acetonitrile.

-

Add N-bromosuccinimide (2.2 equiv. for di-bromination) and a catalytic amount of a radical initiator (e.g., AIBN, ~1-2 mol%).

-

Heat the reaction mixture to reflux and maintain for a period of time, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and add water.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

The crude product can be purified by recrystallization from ethanol to yield 2,6-bis(bromomethyl)toluene.

Quantitative Data

The yield and selectivity of the benzylic bromination of 2,6-dimethyltoluene are highly dependent on the reaction conditions, including the choice of brominating agent, initiator, solvent, and temperature. The following tables summarize representative quantitative data for the benzylic bromination of toluene derivatives, providing a baseline for optimizing the reaction of 2,6-dimethyltoluene.

Table 1: Zirconium(IV) Chloride-Catalyzed Benzylic Bromination of Toluene Derivatives with DBDMH [5]

| Entry | Substrate | Product | Yield (%) |

| 1 | Toluene | Benzyl bromide | 86 |

| 2 | p-Xylene | 1-(Bromomethyl)-4-methylbenzene | 85 |

| 3 | Mesitylene | 1-(Bromomethyl)-3,5-dimethylbenzene | 71 |

| 4 | 4-Chlorotoluene | 1-(Bromomethyl)-4-chlorobenzene | 75 |

Conditions: Substrate (0.5 mmol), DBDMH (0.25 mmol), ZrCl₄ (0.05 mmol), CH₂Cl₂, room temperature, 2h. Yields were determined by GC analysis.

Table 2: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene [8]

| Parameter | Conditions | DCT Conversion (%) | DCBB Yield (%) |

| Temperature | 70 °C | 67.8 | ~51 |

| Molar Ratio (HBr:H₂O₂:DCT) | 1.5:1.5:1 | 98.1 | 91.4 |

| Residence Time | 5.88 min | ~70 | ~52 |

DCBB = 2,6-Dichlorobenzyl bromide; DCT = 2,6-Dichlorotoluene. The optimal conditions found were a molar ratio of HBr/H₂O₂/DCT of 1.5:1.5:1, a residence time of 5.88 min, a reaction temperature of 70 °C, and irradiation with 87 W blue light, resulting in a DCT conversion of 98.1% and a DCBB yield of 91.4%.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.

Caption: Free-radical mechanism of benzylic bromination.

Caption: General experimental workflow for benzylic bromination.

Conclusion

The benzylic bromination of 2,6-dimethyltoluene is a powerful synthetic tool that relies on a well-understood free-radical chain mechanism. By carefully selecting the brominating agent, initiator, and reaction conditions, chemists can achieve high yields and selectivity for the desired mono- or di-brominated products. The protocols and data presented in this guide serve as a valuable resource for researchers and professionals in drug development and other chemical industries, enabling them to effectively utilize this important transformation in their synthetic endeavors. Further optimization for specific applications may be necessary and can be guided by the principles and examples outlined herein.

References

- 1. researchgate.net [researchgate.net]

- 2. EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position - Google Patents [patents.google.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

- 7. Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dimethylbenzyl bromide

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-dimethylbenzyl bromide, a significant reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its structural features through Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

This compound possesses a benzene ring substituted with two methyl groups at positions 2 and 6, and a bromomethyl group at position 1. This substitution pattern dictates its unique spectroscopic characteristics.

Caption: Molecular Structure of this compound.

Spectroscopic Data and Interpretation

The following sections present the predicted spectroscopic data for this compound, along with a detailed interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are presented below, assuming a deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.00 | Multiplet | 3H | Aromatic C-H |

| ~ 4.60 | Singlet | 2H | -CH₂Br |

| ~ 2.45 | Singlet | 6H | -CH₃ |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Protons: The protons on the benzene ring are expected to appear as a multiplet in the range of 7.00-7.20 ppm. Due to the symmetry of the molecule, the two meta-protons (at C3 and C5) are chemically equivalent, and the para-proton (at C4) is unique. This would likely result in a triplet for the para-proton and a doublet for the meta-protons.

-

Benzylic Protons: The two protons of the bromomethyl group (-CH₂Br) are expected to produce a sharp singlet around 4.60 ppm. The absence of adjacent protons leads to a singlet multiplicity.

-

Methyl Protons: The six protons of the two methyl groups (-CH₃) at positions 2 and 6 are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single, strong singlet at approximately 2.45 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 138.0 | C2, C6 (ipso-Methyl) |

| ~ 135.0 | C1 (ipso-CH₂Br) |

| ~ 129.0 | C4 (para) |

| ~ 128.5 | C3, C5 (meta) |

| ~ 33.0 | -CH₂Br |

| ~ 20.0 | -CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

Aromatic Carbons: The aromatic carbons are predicted to resonate in the 128-138 ppm region. The carbons bearing the methyl groups (C2 and C6) and the bromomethyl group (C1) will be downfield due to substitution. The para-carbon (C4) and the meta-carbons (C3 and C5) will appear at slightly different shifts.

-

Benzylic Carbon: The carbon of the bromomethyl group (-CH₂Br) is expected to have a chemical shift around 33.0 ppm, influenced by the attached bromine atom.

-

Methyl Carbons: The carbons of the two equivalent methyl groups are predicted to appear upfield, at approximately 20.0 ppm.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound would reveal characteristic absorption bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2980 - 2850 | Medium | Aliphatic C-H Stretch (from -CH₃ and -CH₂Br) |

| 1600 - 1450 | Medium | Aromatic C=C Ring Stretch |

| ~ 1210 | Strong | C-Br Stretch |

| Below 900 | Strong | C-H Out-of-Plane Bending |

Interpretation of IR Spectrum:

The IR spectrum is expected to be characterized by the aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. The presence of the aromatic ring will be confirmed by the C=C stretching bands in the 1600-1450 cm⁻¹ region. A strong absorption around 1210 cm⁻¹ would be indicative of the C-Br stretching vibration. The substitution pattern on the benzene ring would be further suggested by the pattern of strong C-H out-of-plane bending bands below 900 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted m/z Peaks for this compound

| m/z | Interpretation |

| 198/200 | Molecular ion peak [M]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 119 | [M - Br]⁺, Tropylium-like cation |

| 91 | [C₇H₇]⁺, Tropylium cation |

Interpretation of Mass Spectrum:

The mass spectrum of this compound is expected to show a characteristic molecular ion peak with a doublet at m/z 198 and 200, in an approximate 1:1 ratio. This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The base peak is likely to be at m/z 119, corresponding to the loss of the bromine atom to form a stable benzylic carbocation. Further fragmentation could lead to the formation of the tropylium ion at m/z 91.

Caption: Predicted major fragmentation pathway of this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse experiment.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2-5 seconds.

FT-IR Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft tissue.

-

Record a background spectrum.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject a dilute solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

Scan Speed: 1-2 scans/second.

Logical Relationships in Spectroscopic Analysis

The different spectroscopic techniques provide complementary information to elucidate the structure of this compound.

Caption: Workflow for structural determination using multiple spectroscopic techniques.

Solubility Profile of 2,6-Dimethylbenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 2,6-Dimethylbenzyl bromide in common organic solvents. Understanding the solubility characteristics of this key reagent is crucial for its effective use in various synthetic applications, including the development of novel pharmaceuticals and agrochemicals. This document summarizes available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for solvent selection.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, a combination of qualitative descriptors and contextual information from synthetic protocols provides valuable insights into its solubility profile. The following table summarizes the known and inferred solubility of this compound.

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Chloroform | CHCl₃ | Halogenated | Slightly Soluble[1][2] | Not Specified | Direct qualitative data available. |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Soluble (Inferred) | Not Specified | Commonly used as a solvent in reactions involving this compound, indicating sufficient solubility for synthetic applications.[3] |

| Diethyl Ether | (C₂H₅)₂O | Ether | Soluble (Inferred) | -78 to 20 | Used as a co-solvent in the synthesis of this compound, suggesting solubility at both low and ambient temperatures.[3] |

| Dimethylformamide (DMF) | (CH₃)₂NCHO | Polar Aprotic | Soluble (Inferred) | Not Specified | Employed as a solvent in reactions with benzyl bromides, implying solubility. However, note that impurities can arise from reactions between benzyl bromide and DMF. |

| Acetonitrile | CH₃CN | Polar Aprotic | Likely Soluble | Not Specified | A common solvent for reactions involving benzyl halides. |

| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble/Unstable | Not Specified | Benzyl bromides may show limited solubility and potential for solvolysis in protic solvents like ethanol. One source indicates instability in methanol.[2] |

| Methanol | CH₃OH | Polar Protic | Unstable[2] | Not Specified | Direct information indicates instability. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Unstable[2] | Not Specified | Direct information indicates instability. |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol, adapted from established methods for organic compounds, is recommended.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (± 0.1 mg)

-

Volumetric flasks

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or cooled, to match the experimental temperature) glass syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or GC method to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of filtered solution) / (Mass of filtered solution / Density of solvent) × 100

-

Safety Precautions: this compound is a lachrymator and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Solvent Selection Workflow for Synthesis

The choice of solvent is critical for the success of a chemical reaction. The following workflow, visualized as a Graphviz diagram, provides a logical approach to selecting a suitable solvent for reactions involving this compound.

Caption: Logical workflow for selecting a suitable reaction solvent.

This guide provides a foundational understanding of the solubility of this compound. For critical applications, it is highly recommended that researchers perform their own solubility tests under their specific experimental conditions.

References

Stability and Storage of 2,6-Dimethylbenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,6-Dimethylbenzyl bromide (CAS No. 83902-02-7). Due to its reactive nature as a benzylic halide, proper handling and storage are critical to maintain its purity and prevent degradation. This document outlines the known stability profile, potential degradation pathways, and provides detailed experimental protocols for in-house stability assessment.

Core Stability Profile and Storage Recommendations

This compound is a solid that is stable under recommended storage conditions. However, its reactivity, characteristic of benzyl bromides, makes it susceptible to degradation in the presence of nucleophiles, moisture, and light, and at elevated temperatures. The primary degradation pathways include hydrolysis and potential polymerization or other secondary reactions upon prolonged or improper storage.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound is not extensively available in public literature, the following tables summarize the recommended storage conditions and physical properties based on available safety data sheets and analogous compounds.

Table 1: Recommended Storage Conditions

| Parameter | Recommendation | Source(s) |

| Temperature | 2-8°C or Room Temperature (short-term) | [1] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | [1] |

| Light | Protect from light | Inferred from general reactivity |

| Moisture | Sealed in a dry environment |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₁Br |

| Molecular Weight | 199.09 g/mol |

| Appearance | Off-White Solid |

| Melting Point | 37.5-38.5 °C |

| Boiling Point | 237.8 ± 9.0 °C (Predicted) |

| Density | 1.314 ± 0.06 g/cm³ (Predicted) |

| Solubility | Chloroform (Slightly) |

Potential Degradation Pathways

The primary chemical instability of this compound stems from the reactivity of the benzylic bromide functional group. The following are the most probable degradation pathways:

-

Hydrolysis: As a benzyl bromide, the compound is susceptible to hydrolysis, where the bromide is displaced by a hydroxyl group to form 2,6-dimethylbenzyl alcohol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.

-

Solvolysis: In the presence of other nucleophilic solvents (e.g., alcohols), solvolysis can occur, leading to the formation of corresponding ethers.

-

Thermal Decomposition: While generally stable at recommended storage temperatures, elevated temperatures can promote elimination reactions or other decomposition pathways.

The following diagram illustrates the primary degradation pathway of hydrolysis.

Experimental Protocols for Stability Assessment

For researchers requiring in-house verification of stability, the following protocols are provided as a template. These should be adapted based on the specific analytical capabilities and requirements of the laboratory.

Protocol 1: Thermal Stability Assessment

Objective: To evaluate the stability of this compound at various temperatures over time.

Methodology:

-

Sample Preparation: Aliquot 10-20 mg of this compound into several amber glass vials with screw caps. Purge each vial with an inert gas (e.g., nitrogen or argon) before sealing.

-

Storage Conditions:

-

Place sets of vials in controlled temperature chambers at:

-

2-8°C (refrigerated)

-

25°C/60% RH (room temperature)

-

40°C/75% RH (accelerated condition)

-

-

Include a control set stored at -20°C.

-

-

Time Points: Pull one vial from each storage condition at the following time points: 0, 1, 3, 6, and 12 months for long-term studies, and 0, 1, 2, 3, and 6 months for accelerated studies.

-

Analysis:

-

Visually inspect the sample for any change in color or physical state.

-

Assay the purity of the sample using a stability-indicating HPLC method (see Protocol 3).

-

Characterize any significant degradation products using techniques such as LC-MS or GC-MS.

-

Protocol 2: Photostability Assessment

Objective: To determine the susceptibility of this compound to degradation upon exposure to light.

Methodology:

-

Sample Preparation:

-

Prepare two sets of samples (10-20 mg each) in transparent glass vials.

-

Wrap one set of vials completely in aluminum foil to serve as dark controls.

-

-

Exposure Conditions:

-

Place both sets of vials in a photostability chamber.

-

Expose the samples to a light source that conforms to ICH Q1B guidelines, providing a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis:

-

At the end of the exposure, visually inspect both the exposed and control samples.

-

Assay the purity of all samples by HPLC to quantify any degradation.

-

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To establish an analytical method capable of separating this compound from its potential degradation products.

Methodology:

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve 10 mg of the compound in a suitable solvent and add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve 10 mg of the compound in a suitable solvent and add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

-

Oxidative Degradation: Dissolve 10 mg of the compound in a suitable solvent and add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

-

Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

-

Photodegradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

-

-

HPLC Method Development:

-

Analyze the stressed samples using a reverse-phase HPLC system with a C18 column.

-

Optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient), flow rate, and column temperature to achieve adequate separation of the parent peak from all degradation product peaks.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

The following diagram outlines the workflow for a comprehensive stability testing program.

Conclusion

This compound is a valuable reagent that requires careful handling and storage to ensure its integrity. The primary recommendations are to store the compound at refrigerated temperatures (2-8°C) under an inert atmosphere, protected from light and moisture. The principal degradation pathway is hydrolysis to 2,6-dimethylbenzyl alcohol. For critical applications, it is highly recommended to perform in-house stability studies using the protocols outlined in this guide to establish a reliable shelf-life under specific laboratory conditions.

References

An In-depth Technical Guide to the Health and Safety of 2,6-Dimethylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the official SDS and follow all institutional and regulatory safety protocols when handling any chemical.

Executive Summary

2,6-Dimethylbenzyl bromide is a reactive organic compound utilized as a reactant in the synthesis of various biologically active molecules, including insecticides and glutamate transporter activators.[1][2] Despite its utility, comprehensive toxicological data for this specific compound is notably scarce in publicly available literature. The primary hazards identified are related to its corrosive and irritant properties. This guide provides a consolidated overview of the known health and safety information, outlines standard experimental protocols for hazard assessment, and presents logical workflows for safe handling and emergency response.

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS) for this compound and structurally similar compounds, it is classified as a hazardous substance. While specific quantitative data for many endpoints are unavailable, the primary hazards are consistently identified as follows:

-

Skin Corrosion/Irritation: Causes skin irritation.[3]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

It is crucial to note that for many toxicological endpoints, such as acute oral, dermal, and inhalation toxicity, germ cell mutagenicity, carcinogenicity, and reproductive toxicity, specific data for this compound are not available.[4]

Physicochemical and Toxicological Data

The following tables summarize the available quantitative data for this compound. A significant portion of the toxicological data is not available in published literature, underscoring the need for careful handling and the application of the precautionary principle.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 83902-02-7 | [4] |

| Molecular Formula | C₉H₁₁Br | [5] |

| Molecular Weight | 199.09 g/mol | [5] |

| Appearance | Off-White Solid | ChemicalBook |

| Melting Point | 37.5-38.5 °C | ChemicalBook |

| Boiling Point | 237.8±9.0 °C (Predicted) | ChemicalBook |

| Density | 1.314±0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Chloroform (Slightly) | ChemicalBook |

| Storage Temperature | 2-8°C under inert gas | ChemicalBook |

Table 2: Toxicological Data Summary

| Endpoint | Result | Source |

| Acute Oral Toxicity | No data available | [4] |

| Acute Dermal Toxicity | No data available | [4] |

| Acute Inhalation Toxicity | No data available | [4] |

| Skin Corrosion/Irritation | Causes skin irritation (Classification) | [3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation (Classification) | [3] |

| Respiratory or Skin Sensitization | No data available | [4] |

| Germ Cell Mutagenicity | No data available | [4] |

| Carcinogenicity | No data available | [4] |

| Reproductive Toxicity | No data available | [4] |

| STOT-Single Exposure | May cause respiratory irritation (Classification) | [3] |

| STOT-Repeated Exposure | No data available | [4] |

| Aspiration Hazard | No data available | [4] |

Experimental Protocols for Safety Assessment

Detailed experimental data for this compound is limited. The following protocols are based on standardized OECD guidelines for assessing skin and eye irritation and serve as a methodological reference for how such data would be generated.

Protocol: In Vivo Skin Irritation/Corrosion (Based on OECD Guideline 404)

Purpose: To assess the potential of a substance to cause skin irritation or corrosion.

Test System: Healthy young adult albino rabbits.

Methodology:

-

Animal Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.

-

Test Substance Application: An amount of 0.5 g of the solid test substance is applied to a small area (approximately 6 cm²) of the clipped skin. The test site is then covered with a gauze patch and a semi-occlusive dressing.

-

Exposure: The dressing is loosely held in contact with the skin for a 4-hour exposure period.

-

Observation: After the exposure period, the patch is removed, and the skin is gently cleansed of any residual test substance. Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: Erythema and edema are scored on a scale of 0 (none) to 4 (severe). The mean scores for each observation time are calculated to determine the Primary Irritation Index (PII).

-

Classification: The substance is classified as an irritant or corrosive based on the severity and reversibility of the observed skin reactions.

Protocol: In Vivo Eye Irritation/Corrosion (Based on OECD Guideline 405 - Draize Test)

Purpose: To assess the potential of a substance to cause eye irritation or corrosion.

Test System: Healthy young adult albino rabbits.

Methodology:

-

Animal Preparation: Both eyes of each animal are examined for pre-existing ocular defects within 24 hours before testing.

-

Test Substance Instillation: A volume of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if irritation persists.

-

Scoring: Ocular lesions are scored for the cornea (opacity), iris, and conjunctiva (redness and chemosis) according to a standardized scoring system.

-

Classification: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions observed. A substance causing persistent corneal opacity or other severe, irreversible eye damage is considered a serious eye damage/corrosive substance.

Safe Handling and Emergency Procedures

Given the identified hazards, stringent safety measures are required when handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.

-

Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory irritation or distress occurs, seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately rinse the eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Accidental Release and Disposal

-

Accidental Release: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains or waterways.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships for the safe management of this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,6-Dimethylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2,6-dimethylbenzyl bromide. Due to the unique substitution pattern of this substrate, its reactivity in EAS is governed by a complex interplay of electronic and steric effects. The two electron-donating methyl groups strongly activate the aromatic ring and direct incoming electrophiles to the ortho and para positions. Conversely, the electron-withdrawing bromomethyl group exerts a deactivating, meta-directing influence. Compounded with the significant steric hindrance imposed by the two ortho--disposed methyl groups and the adjacent benzylic substituent, the regioselectivity and reaction rates of EAS on this compound present a challenging yet intriguing synthetic landscape. This document consolidates theoretical principles, predictive analysis based on analogous sterically hindered systems, and detailed experimental protocols for key EAS reactions, including nitration, halogenation, and Friedel-Crafts acylation. All quantitative data are summarized in structured tables, and reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a substituted toluene derivative featuring two methyl groups ortho to a bromomethyl substituent. This unique arrangement dictates its behavior in electrophilic aromatic substitution reactions.

-

Electronic Effects: The two methyl groups are activating, electron-donating groups through an inductive effect and hyperconjugation. They increase the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack. These groups are ortho- and para-directing. The bromomethyl group, in contrast, is a weakly deactivating group due to the electron-withdrawing inductive effect of the bromine atom. It is considered a meta-director.

-

Steric Hindrance: The presence of two methyl groups in the ortho positions to the bromomethyl group creates significant steric congestion around the aromatic ring. This steric hindrance can impede the approach of bulky electrophiles, influencing the regioselectivity and potentially reducing reaction rates.

The interplay of these competing electronic and steric factors makes predicting the outcome of EAS reactions on this compound a nuanced endeavor. The activating effect of the methyl groups suggests that substitution is likely to occur, while the steric hindrance and the deactivating nature of the bromomethyl group suggest that forcing conditions may be necessary.

Predicted Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents on the benzene ring of this compound are summarized below:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | 2 | Activating, Electron-donating | Ortho, Para |

| -CH₃ | 6 | Activating, Electron-donating | Ortho, Para |

| -CH₂Br | 1 | Deactivating, Electron-withdrawing | Meta |

The combined influence of these groups suggests that the most likely positions for electrophilic attack are the C4 (para to one methyl and meta to the other and the bromomethyl group) and C3/C5 (ortho to one methyl, meta to the other, and ortho to the bromomethyl group) positions. Due to the significant steric hindrance at the positions ortho to the methyl groups (C3 and C5), substitution at the C4 position is predicted to be the major pathway.

Key Electrophilic Substitution Reactions

While specific experimental data for electrophilic aromatic substitution on this compound is scarce in the literature, we can extrapolate from reactions on structurally similar, sterically hindered compounds to propose plausible reaction conditions and expected outcomes.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. Due to the activated nature of the ring by the methyl groups, nitration is expected to proceed. However, the steric hindrance will likely necessitate carefully controlled conditions to avoid side reactions.

Predicted Reaction:

Table 1: Predicted Quantitative Data for Nitration

| Parameter | Predicted Value/Observation | Rationale/Analogous System |

| Major Product | 4-Nitro-2,6-dimethylbenzyl bromide | Substitution at the sterically least hindered para position, directed by the methyl groups. |

| Minor Products | 3-Nitro-2,6-dimethylbenzyl bromide | Substitution at the ortho position is sterically disfavored. |

| Reaction Conditions | Concentrated HNO₃ in H₂SO₄, 0-25 °C | Standard nitrating conditions, temperature control to minimize side reactions. |

| Predicted Yield | Moderate | Steric hindrance may lower the yield compared to less substituted xylenes. |

Experimental Protocol (Adapted from Nitration of Sterically Hindered Arenes):

-

To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic anhydride) at 0 °C, slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq).

-

Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to isolate the nitrated isomers.

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring, typically in the presence of a Lewis acid catalyst.

Predicted Reaction:

steric effects of ortho-methyl groups in 2,6-dimethylbenzyl bromide

An In-Depth Technical Guide on the Steric Effects of Ortho-Methyl Groups in 2,6-Dimethylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the steric effects imparted by the ortho-methyl groups in this compound. The presence of these bulky substituents adjacent to the benzylic carbon profoundly influences the molecule's conformation, reactivity in nucleophilic substitution reactions, and spectroscopic characteristics. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide will draw upon established principles of physical organic chemistry and leverage detailed experimental data from the closely related and well-characterized analog, 2,6-dimethoxybenzyl bromide, to provide a robust and insightful overview.

Introduction to Steric Effects in Benzyl Systems

Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, plays a pivotal role in determining the chemical behavior of substituted benzyl compounds. In the case of this compound, the two methyl groups flanking the bromomethyl group create a sterically congested environment around the reaction center. This has significant implications for the transition state energies of nucleophilic substitution reactions, the conformational preferences of the molecule, and its overall stability.

Conformational Analysis and Molecular Structure

The ortho-methyl groups in this compound are expected to force the C-Br bond to adopt a conformation that minimizes steric repulsion. Drawing parallels from the X-ray crystallographic data of 2,6-dimethoxybenzyl bromide, it is highly probable that the C-Br bond in this compound is oriented perpendicular to the plane of the benzene ring.[1] This conformation minimizes the interaction between the bromine atom and the ortho-substituents.

X-ray Crystallography Data for 2,6-Dimethoxybenzyl Bromide (Analog)

The following table summarizes key geometric parameters obtained from the single-crystal X-ray diffraction of 2,6-dimethoxybenzyl bromide, which serves as a valuable model for understanding the structural aspects of this compound.[1]

| Parameter | Bond Length (Å) / Angle (°) |

| C(7)-Br | 1.966 |

| C(1)-C(7) | 1.505 |

| C(1)-C(7)-Br | 112.5 |

| C(2)-C(1)-C(7) | 121.7 |

| C(6)-C(1)-C(7) | 118.6 |

Data for 2,6-dimethoxybenzyl bromide, a structural analog.[1]

References

Methodological & Application

Application Notes and Protocols for the Preparation and Evaluation of Glutamate Transporter EAAT2 Activators

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Excitatory Amino Acid Transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1), is the predominant glutamate transporter in the central nervous system (CNS).[1][2] Primarily expressed in astrocytes, EAAT2 is responsible for approximately 90% of total glutamate uptake from the synaptic cleft.[1][3] This function is critical for maintaining low extracellular glutamate concentrations, thereby preventing the overstimulation of glutamate receptors and subsequent excitotoxicity—a key pathological mechanism in numerous neurodegenerative diseases.[4][5][6]

Dysfunction or reduced expression of EAAT2 has been implicated in a range of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, Huntington's disease, and epilepsy.[3][6] Consequently, enhancing EAAT2 expression or function through small-molecule activators represents a promising therapeutic strategy for these conditions.[7][8]

EAAT2 activators can be broadly categorized into:

-

Transcriptional Activators: Compounds that increase the transcription of the SLC1A2 gene, which encodes for EAAT2. A notable example includes β-lactam antibiotics like ceftriaxone, which has been shown to upregulate EAAT2 expression via the NF-κB signaling pathway.[1][3]

-

Translational Activators: Molecules that enhance the translation of EAAT2 mRNA into protein. High-throughput screening efforts have identified several structural classes, such as pyridazine derivatives, that act through this mechanism.[5]

-

Positive Allosteric Modulators (PAMs): Compounds that bind to a site on the transporter distinct from the glutamate binding site to enhance its transport activity.

This document provides detailed protocols for the synthesis and evaluation of EAAT2 activators. A comprehensive literature search did not yield specific methods for the preparation of EAAT2 activators using 2,6-Dimethylbenzyl bromide. Therefore, the synthesis protocol provided is a representative example for a known class of pyridazine-based translational activators. The subsequent analytical and functional protocols are broadly applicable for the characterization of any putative EAAT2 activator.

Quantitative Data Summary

The potency of various EAAT2 activators is typically determined through in vitro assays, with the half-maximal effective concentration (EC50) being a key parameter. The table below summarizes the reported potencies for several known EAAT2 activators.

| Compound Class | Example Compound | Assay System | Reported EC50 | Reference |

| Pyridazine Derivative | LDN/OSU-0212320 | PA-EAAT2 Cells | 1.83 µM | [6] |

| Tetrazole Core | GT951 | COS cells overexpressing EAAT2 | 0.8 nM | [9][10] |

| Tetrazole Core | GT949 | COS cells overexpressing EAAT2 | 0.26 nM | [9][10] |

| Optimized Tetrazole Core | GTS467 | Glutamate Uptake Assay | Low nanomolar | [9][10] |

| Optimized Tetrazole Core | GTS511 | Glutamate Uptake Assay | Low nanomolar | [9][10] |

| β-Lactam Antibiotic | Ceftriaxone | Transcriptional Activation Assay | Not typically reported as EC50 | [1][3] |

Experimental Protocols

Representative Synthesis of a Pyridazine-Based EAAT2 Activator

The following is a representative synthetic scheme for a class of pyridazine-based EAAT2 activators, based on published literature.[4] This protocol is for informational purposes and requires optimization for specific target molecules.

Step 1: Thionation of Pyridazinone Precursor

-

To a solution of the starting pyridazinone precursor in dry toluene, add Lawesson's reagent (0.5 equivalents).

-

Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield the corresponding pyridazine-thione.

Step 2: S-Alkylation of Pyridazine-thione

-

Dissolve the pyridazine-thione from Step 1 in dry N,N-Dimethylformamide (DMF).

-

Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution.

-

Add the desired alkyl bromide (e.g., a substituted benzyl bromide) (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 1 to 20 hours, monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final compound by column chromatography or recrystallization.

Protocol 1: Western Blot Analysis of EAAT2 Protein Expression

This protocol details the immunodetection of EAAT2 protein levels in cell lysates to confirm upregulation following treatment with a test compound.[11][12][13]

1. Sample Preparation and Protein Extraction:

-

Culture primary astrocytes or a suitable cell line (e.g., PA-EAAT2 cells) in 6-well plates.

-

Treat cells with the test compound at various concentrations for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Electrotransfer:

-

Normalize protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

-

Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.

3. Immunodetection:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for EAAT2 (e.g., rabbit anti-EAAT2, 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a CCD-based imager or X-ray film.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to normalize the EAAT2 signal.

Protocol 2: Cell-Based ELISA for High-Throughput Screening of EAAT2 Translational Activators

This protocol is adapted for a 96-well or 384-well format for screening compound libraries for their ability to increase EAAT2 protein expression.[14][15]

1. Cell Plating and Treatment:

-

Seed primary astrocytes or PA-EAAT2 cells into a 96-well clear-bottom microplate at a pre-optimized density.

-

Incubate overnight at 37°C, 5% CO₂.

-

Treat the cells with test compounds from a library (e.g., at a final concentration of 1-10 µM) for 72 hours. Include positive (e.g., a known activator) and negative (vehicle) controls.

2. ELISA Procedure:

-

Fix the cells by adding formaldehyde to a final concentration of 4% for 20-30 minutes at room temperature.

-

Wash the plate three times with PBS containing 0.1% Triton X-100 (Wash Buffer).

-

Quench endogenous peroxidase activity by adding 1% H₂O₂ in Wash Buffer for 20 minutes.

-

Wash the plate three times with Wash Buffer.

-

Block non-specific binding by incubating with 5% non-fat milk in Wash Buffer for 2 hours at room temperature.

-

Incubate with the primary anti-EAAT2 antibody (1:500-1:1000 in blocking buffer) overnight at 4°C.

-

Wash the plate three times with Wash Buffer.

-

Incubate with an HRP-conjugated secondary antibody (1:2000 in blocking buffer) for 1-2 hours at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add a chemiluminescent substrate (e.g., SuperSignal ELISA Femto) and measure the luminescent signal using a microplate reader.

Protocol 3: [³H]-Glutamate Uptake Assay in Primary Astrocyte Cultures

This functional assay measures the ability of a compound to enhance the rate of glutamate transport into astrocytes.[1][16][17]

1. Cell Preparation and Pre-incubation:

-

Plate primary astrocytes in 24-well plates and grow to confluence.

-

On the day of the assay, wash the cells twice with a pre-warmed balanced salt solution (BSS).

-

Pre-incubate the cells with the test compound at various concentrations (or vehicle control) in BSS for 60 minutes at 37°C.

2. Uptake Assay:

-

Prepare an uptake solution containing BSS, the test compound at the same concentration as the pre-incubation, and a mixture of unlabeled L-glutamate and [³H]-L-glutamate (e.g., final concentration of 50-100 µM glutamate with ~0.5 µCi/mL [³H]-L-glutamate).

-

To initiate the uptake, remove the pre-incubation solution and add 250 µL of the uptake solution to each well.

-

Incubate for 10 minutes at 37°C. Note: The incubation time should be within the linear range of uptake.

-

To terminate the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold BSS.

-

Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes.

-

Transfer the lysate to a scintillation vial.

-

Add 4 mL of scintillation cocktail to each vial.

-

Quantify the amount of [³H]-glutamate taken up by the cells using a liquid scintillation counter.

-

In parallel wells, determine the total protein content for normalization of the uptake data (pmol/min/mg protein).

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the study of EAAT2 activators.

Caption: Transcriptional activation of EAAT2 via the NF-κB signaling pathway.

Caption: Experimental workflow for the discovery and validation of EAAT2 activators.

References

- 1. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel EAAT2 activators improve motor and cognitive impairment in a transgenic model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators [usiena-air.unisi.it]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Decreased EAAT2 protein expression in the essential tremor cerebellar cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western blot protocol | Abcam [abcam.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Identification of Translational Activators of Glial Glutamate Transporter EAAT2 through Cell-Based High-Throughput Screening: An Approach to Prevent Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assaygenie.com [assaygenie.com]

- 16. NLRX1 Enhances Glutamate Uptake and Inhibits Glutamate Release by Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]

Application Notes and Protocols for Williamson Ether Synthesis with 2,6-Dimethylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide or phenoxide and a primary alkyl halide via an SN2 reaction. This application note provides a detailed protocol for the use of 2,6-dimethylbenzyl bromide in the Williamson ether synthesis. Due to the steric hindrance imposed by the two methyl groups ortho to the benzylic carbon, this substrate presents unique challenges, often leading to lower yields and competing elimination reactions. These notes will address these challenges and provide generalized protocols for researchers.

Reaction Mechanism and Steric Considerations

The Williamson ether synthesis proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted step, the alkoxide or phenoxide nucleophile attacks the electrophilic carbon of the alkyl halide, displacing the bromide leaving group.

However, the steric bulk of the two methyl groups on the this compound shields the benzylic carbon from nucleophilic attack. This steric hindrance can significantly slow down the rate of the desired SN2 reaction. Consequently, the competing E2 (elimination) reaction, where the alkoxide or phenoxide acts as a base to abstract a proton from the benzylic carbon, becomes more favorable, leading to the formation of 2,6-dimethylstyrene as a major byproduct.

Experimental Protocols

Due to the challenges associated with the steric hindrance of this compound, reaction conditions must be carefully optimized to favor the SN2 pathway. Below are two generalized protocols for the synthesis of 2,6-dimethylbenzyl ethers from alcohols and phenols.

Protocol 1: Synthesis of 2,6-Dimethylbenzyl Ethers from Aliphatic Alcohols

This protocol is a general guideline for the reaction of this compound with a primary or secondary alcohol.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, isopropanol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of the Alkoxide:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 equivalents) and anhydrous DMF or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care.

-